molecular formula C24H30ClN3O2 B1244666 1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide

1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide

Cat. No. B1244666
M. Wt: 428 g/mol
InChI Key: ICCKEPIIHCJCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide is a proline derivative.

Scientific Research Applications

Anticonvulsant Properties

Research has identified compounds structurally similar to 1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide, demonstrating their potential as anticonvulsant agents. The crystal structures of these compounds, including enaminones, have been studied to understand their potential medicinal applications, particularly in the context of neurological disorders like epilepsy (Kubicki, Bassyouni, & Codding, 2000).

Monoamine Oxidase Inhibition

Compounds related to 1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide have shown to be effective inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurological conditions. The transformation of similar compounds into irreversible inactivators of MAO-B signifies their potential in therapeutic applications for conditions such as depression and Parkinson's disease (Ding & Silverman, 1993).

Spectroscopic Identification in Forensic Science

These compounds have been identified and characterized through spectroscopic techniques like GC-MS, IR, NMR, and X-ray diffraction, indicating their potential application in forensic science for drug identification and analysis (Nycz, Paździorek, Małecki, & Szala, 2016).

Chemical Structure and Crystallography

Studies have also focused on the synthesis and crystal structure of similar compounds, revealing insights into their molecular configurations and potential interactions. This information is crucial for understanding how these compounds can be manipulated and used in various medical and scientific applications (Yang, 2009).

Role in Drug Discovery and Development

The unique molecular structures of compounds like 1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide have implications in the discovery and development of new drugs. Their potential applications range from treating neurological disorders to acting as antimicrobial agents, underscoring their importance in pharmaceutical research and development (Barakat et al., 2020).

properties

Product Name

1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide

Molecular Formula

C24H30ClN3O2

Molecular Weight

428 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C24H30ClN3O2/c1-3-27(20-10-6-8-18(2)16-20)15-7-14-26-24(30)22-12-13-23(29)28(22)17-19-9-4-5-11-21(19)25/h4-6,8-11,16,22H,3,7,12-15,17H2,1-2H3,(H,26,30)

InChI Key

ICCKEPIIHCJCID-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)C1CCC(=O)N1CC2=CC=CC=C2Cl)C3=CC=CC(=C3)C

Canonical SMILES

CCN(CCCNC(=O)C1CCC(=O)N1CC2=CC=CC=C2Cl)C3=CC=CC(=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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